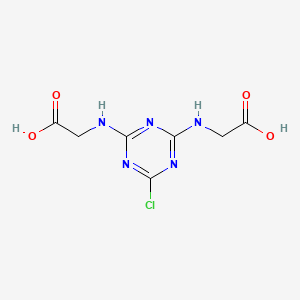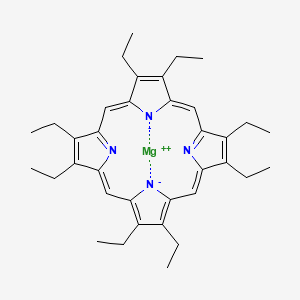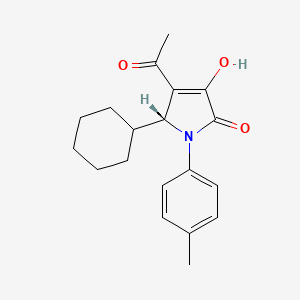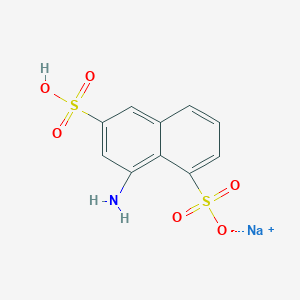
alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol: is an organic compound with the molecular formula C13H22O It is a derivative of cyclohexene and contains multiple functional groups, including a hydroxyl group and a methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene derivatives.
Reaction Conditions: The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methylene group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Halogens like chlorine or bromine, and nucleophiles such as amines or thiols, are commonly used.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Saturated Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, influencing processes such as signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha,6,6-Trimethylcyclohex-3-ene-1-propan-1-ol: Similar structure but lacks the methylene group.
Alpha,6,6-Trimethyl-2-methylenecyclohexane-1-propan-1-ol: Similar structure but lacks the double bond in the cyclohexene ring.
Eigenschaften
CAS-Nummer |
57069-87-1 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
4-(6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl)butan-2-ol |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-6,11-12,14H,1,7-9H2,2-4H3 |
InChI-Schlüssel |
MLNIJFIYPHXCKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1C(=C)C=CCC1(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)



![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)


![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
